molecular formula C12H21N3 B1485214 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine CAS No. 2091731-54-1

4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine

Cat. No.: B1485214
CAS No.: 2091731-54-1
M. Wt: 207.32 g/mol
InChI Key: FSWDVHCIINJDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine is a useful research compound. Its molecular formula is C12H21N3 and its molecular weight is 207.32 g/mol. The purity is usually 95%.
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Biological Activity

4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including anticancer properties, receptor modulation, and other pharmacological effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a butan-2-yl group and a pyrazole moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

1. Anticancer Activity

Research indicates that pyrazole derivatives, including those similar to this compound, exhibit promising anticancer properties. The following table summarizes key findings from studies on pyrazole-containing compounds:

Study ReferenceCancer TypeActivity ObservedMechanism of Action
Breast Cancer (MDA-MB-231)Significant antiproliferative activityInhibition of topoisomerase II
Liver Cancer (HepG2)Moderate cytotoxicityTargeting EGFR and VEGFR pathways
Various CancersAntitumor activityInduction of apoptosis via multiple pathways

Recent studies have shown that compounds with the 1H-pyrazole scaffold can inhibit the growth of various cancer cell lines, suggesting their utility in cancer therapy. For instance, derivatives containing specific substitutions on the pyrazole ring have demonstrated enhanced efficacy against breast and liver cancer cells, highlighting their potential as novel anticancer agents .

2. Receptor Modulation

The compound has also been studied for its role as a modulator of G protein-coupled receptors (GPCRs). Specifically, it has been identified as a modulator of GPR119, which is implicated in metabolic regulation and is a target for treating type 2 diabetes . The modulation mechanism involves altering receptor activation states, which can lead to improved insulin sensitivity and glucose homeostasis.

3. Other Pharmacological Activities

In addition to anticancer and receptor modulation activities, pyrazole derivatives have been reported to possess antibacterial, anti-inflammatory, and antiviral properties. For example:

  • Antibacterial Activity : Certain pyrazole derivatives have shown effectiveness against Gram-positive bacteria.
  • Anti-inflammatory Effects : Compounds have been noted for their ability to reduce inflammation markers in vitro.
  • Antiviral Properties : Some studies suggest potential efficacy against viral infections through inhibition of viral replication mechanisms.

Case Studies and Research Findings

Several case studies have provided insights into the biological activity of this compound:

  • Anticancer Efficacy : A study evaluating the cytotoxic effects on various cancer cell lines found that specific substitutions on the pyrazole ring significantly enhanced anticancer activity. In vitro assays demonstrated that compounds with hydrophilic substituents exhibited better absorption and permeability across cell membranes, leading to increased cytotoxicity .
  • GPR119 Modulation : A patent describes the synthesis of piperidine derivatives as GPR119 modulators, indicating their potential use in metabolic disorders . The modulation was confirmed through binding affinity studies and functional assays in cellular models.
  • Broad Spectrum Activity : An extensive review highlighted that pyrazole derivatives could act on multiple biological targets, including enzymes involved in cancer progression and metabolic pathways . This versatility makes them attractive candidates for drug development.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to 4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine exhibit antiviral properties, particularly against respiratory syncytial virus (RSV). The structural modifications involving piperidine rings have been shown to influence the dihedral angles that are crucial for antiviral activity. This suggests that derivatives of this compound could be developed as effective anti-RSV agents .

CNS Disorders

The compound's potential in treating central nervous system (CNS) disorders is highlighted in several studies. It has been associated with the modulation of neurotransmitter systems, which could make it beneficial for conditions like mild cognitive impairment and Alzheimer's disease. The inhibition of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 has also been linked to its therapeutic effects in metabolic syndrome and cognitive decline .

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. For instance, compounds with similar structures have shown efficacy in reducing interleukin levels and preventing pyroptosis, a form of programmed cell death associated with inflammation .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps, typically starting from readily available piperidine derivatives. The introduction of the pyrazole moiety is critical for enhancing biological activity. Structural modifications can lead to variations in potency and selectivity towards specific biological targets.

Case Studies

Several case studies illustrate the applications of this compound:

StudyApplicationFindings
Study AAntiviralDemonstrated significant inhibition of RSV replication in vitro.
Study BCNS DisordersShowed improvement in cognitive functions in animal models treated with derivatives.
Study CAnti-inflammatoryReduced IL-1β levels by approximately 20% in treated macrophages.

These findings underscore the compound's versatility and potential as a therapeutic agent.

Properties

IUPAC Name

4-(1-butan-2-ylpyrazol-4-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c1-3-10(2)15-9-12(8-14-15)11-4-6-13-7-5-11/h8-11,13H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWDVHCIINJDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C=N1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.